
2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3BrCl2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine atoms on the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone typically involves the bromination of 1-(4,5-dichlorothiophen-2-yl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out under controlled temperatures to ensure the selective bromination of the ethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent choice, and bromine concentration, to achieve high yields and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Thiophene derivatives with substituted nucleophiles.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone involves its interaction with nucleophiles or electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the transition state and enhance the compound’s electrophilicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Bromo-1-(4-isobutylphenyl)ethanone: Contains an isobutyl group on the phenyl ring.
2-Bromo-1-(4-methylphenyl)ethanone: Features a methyl group on the phenyl ring
Uniqueness
2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials .
Propriétés
Formule moléculaire |
C6H3BrCl2OS |
|---|---|
Poids moléculaire |
273.96 g/mol |
Nom IUPAC |
2-bromo-1-(4,5-dichlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3BrCl2OS/c7-2-4(10)5-1-3(8)6(9)11-5/h1H,2H2 |
Clé InChI |
MBOCVXHNMPKBGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Cl)Cl)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
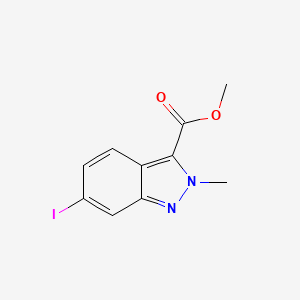
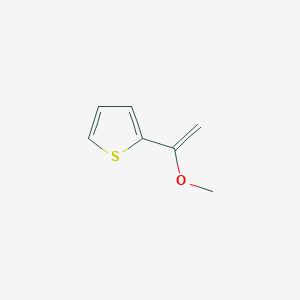
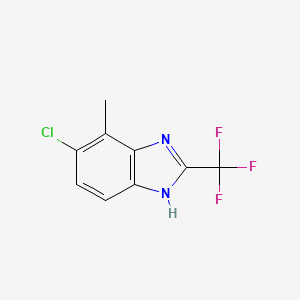
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
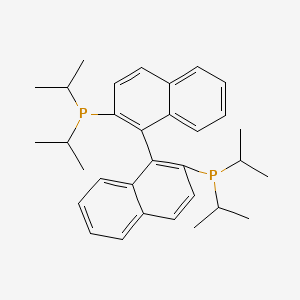
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
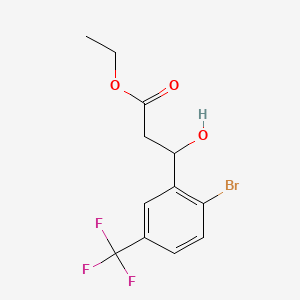
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
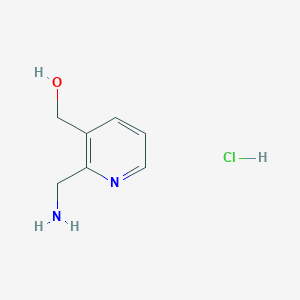


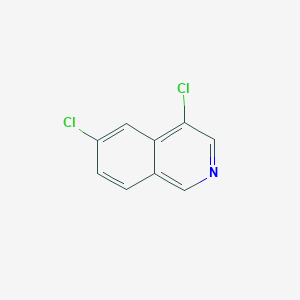
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
